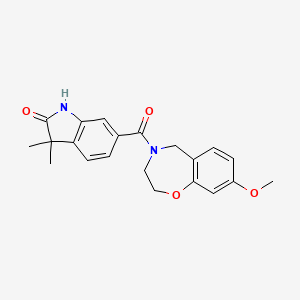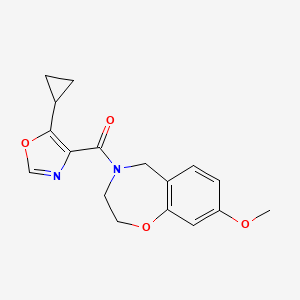![molecular formula C17H22ClN5O B6792708 [4-(3-Chloro-2-methylphenyl)-1,4-diazepan-1-yl]-(3-ethyltriazol-4-yl)methanone](/img/structure/B6792708.png)
[4-(3-Chloro-2-methylphenyl)-1,4-diazepan-1-yl]-(3-ethyltriazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-Chloro-2-methylphenyl)-1,4-diazepan-1-yl]-(3-ethyltriazol-4-yl)methanone is a complex organic compound that features a diazepane ring, a triazole ring, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Chloro-2-methylphenyl)-1,4-diazepan-1-yl]-(3-ethyltriazol-4-yl)methanone typically involves multiple steps, starting with the preparation of the diazepane and triazole intermediates. The chlorinated aromatic ring is introduced through electrophilic aromatic substitution reactions. The final coupling of these intermediates is achieved using conditions that promote the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the diazepane ring or the triazole ring, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(3-Chloro-2-methylphenyl)-1,4-diazepan-1-yl]-(3-ethyltriazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications, such as coatings, adhesives, or electronic devices.
Mechanism of Action
The mechanism of action of [4-(3-Chloro-2-methylphenyl)-1,4-diazepan-1-yl]-(3-ethyltriazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [4-(3-Chloro-2-methylphenyl)-1,4-diazepan-1-yl]-(3-methyltriazol-4-yl)methanone
- [4-(3-Chloro-2-methylphenyl)-1,4-diazepan-1-yl]-(3-phenyltriazol-4-yl)methanone
- [4-(3-Chloro-2-methylphenyl)-1,4-diazepan-1-yl]-(3-propyltriazol-4-yl)methanone
Uniqueness
The uniqueness of [4-(3-Chloro-2-methylphenyl)-1,4-diazepan-1-yl]-(3-ethyltriazol-4-yl)methanone lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(3-chloro-2-methylphenyl)-1,4-diazepan-1-yl]-(3-ethyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5O/c1-3-23-16(12-19-20-23)17(24)22-9-5-8-21(10-11-22)15-7-4-6-14(18)13(15)2/h4,6-7,12H,3,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICKWWPVDMYPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)C(=O)N2CCCN(CC2)C3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-Ethyltriazol-4-yl)-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone](/img/structure/B6792632.png)

![3,3-dimethyl-6-(7-oxa-4-azaspiro[2.5]octane-4-carbonyl)-1H-indol-2-one](/img/structure/B6792657.png)

![(3-Ethyltriazol-4-yl)-(7-oxa-4-azaspiro[2.5]octan-4-yl)methanone](/img/structure/B6792674.png)
![3-(2-Methylpyrimidin-4-yl)-1-(7-oxa-4-azaspiro[2.5]octan-4-yl)propan-1-one](/img/structure/B6792678.png)
![1-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-pyrimidin-5-ylpropan-1-one](/img/structure/B6792679.png)
![(4-Methyl-2-propan-2-yl-1,3-oxazol-5-yl)-(7-oxa-4-azaspiro[2.5]octan-4-yl)methanone](/img/structure/B6792683.png)
![(5-Cyclopropyl-1,3-oxazol-4-yl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B6792689.png)
![(5-phenyl-3,6-dihydro-2H-pyridin-1-yl)-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B6792696.png)
![N-[1-(methoxymethyl)cyclobutyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B6792702.png)

![N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-4-(1,2,4-triazol-4-yl)benzamide](/img/structure/B6792718.png)
![(3,5-dimethyl-1,2-thiazol-4-yl)-[(2S,4R)-4-methoxy-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B6792724.png)
